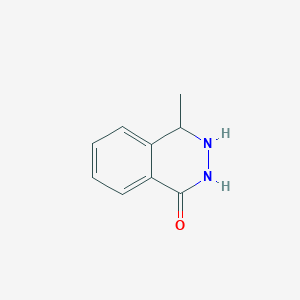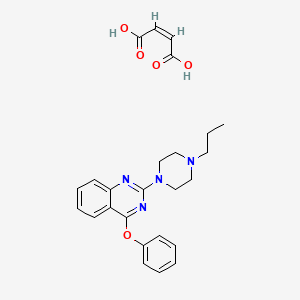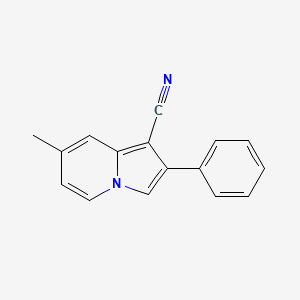
4-Methyl-3,4-dihydrophthalazin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,4-dihydrophthalazin-1(2h)-one is an organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydrophthalazin-1(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylphthalic anhydride with hydrazine hydrate, followed by cyclization to form the desired phthalazinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydrophthalazin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to more saturated compounds using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the phthalazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions may introduce various functional groups onto the phthalazinone ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydrophthalazin-1(2h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Receptor Binding: Binding to receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
4-Methyl-3,4-dihydrophthalazin-1(2h)-one can be compared with other phthalazinones, such as:
Phthalazin-1(2h)-one: Lacks the methyl group at the 4-position.
3,4-Dihydrophthalazin-1(2h)-one: Lacks the methyl group at the 4-position.
4-Methylphthalazin-1(2h)-one: Lacks the dihydro component.
The presence of the methyl group and the dihydro component in this compound may confer unique properties, such as increased stability or specific biological activities.
Properties
CAS No. |
6091-73-2 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H10N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-6,10H,1H3,(H,11,12) |
InChI Key |
AIBLEKUIDHVPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)






![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)



![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)

